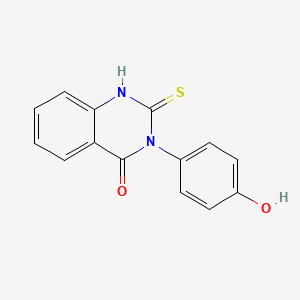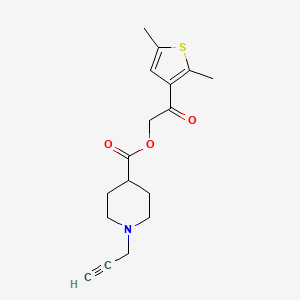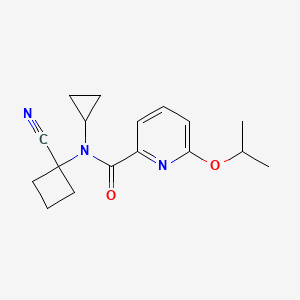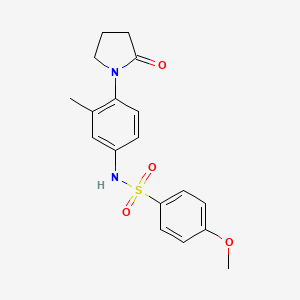
3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE: is a heterocyclic compound that features a quinazolinone core with a hydroxylphenyl and a sulfanyl group attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with thiourea in the presence of a base to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions: 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Ethers and esters.
科学研究应用
Chemistry: In organic synthesis, 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery. It exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are being explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. This makes it a promising scaffold for the development of new drugs.
Industry: In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties such as conductivity, thermal stability, and mechanical strength.
作用机制
The mechanism of action of 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanyl groups play a crucial role in binding to these targets, modulating their activity. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death. In anticancer applications, it may inhibit kinases or other proteins involved in cell proliferation and survival pathways.
相似化合物的比较
3-(4-HYDROXYPHENYL)PROPIONIC ACID: This compound shares the hydroxylphenyl group but differs in the core structure, leading to different chemical properties and applications.
3-(4-HYDROXYPHENYL)AMINOPROPANOIC ACID: Similar in having a hydroxylphenyl group, this compound is used in antimicrobial research due to its distinct biological activity.
4-HYDROXYPHENYLACETATE: Another compound with a hydroxylphenyl group, used in various biochemical applications.
Uniqueness: 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its quinazolinone core combined with hydroxyl and sulfanyl groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
3-(4-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-10-7-5-9(6-8-10)16-13(18)11-3-1-2-4-12(11)15-14(16)19/h1-8,17H,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIVNLFKYQKMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)
![3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2754866.png)
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2754867.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2754868.png)
![N'-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2754869.png)


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2754875.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2754880.png)


![3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2754885.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one oxalate](/img/structure/B2754887.png)
